molecular formula C11H12Cl2N2O B027067 Levlofexidine CAS No. 81447-78-1

Levlofexidine

Cat. No. B027067
Key on ui cas rn: 81447-78-1
M. Wt: 259.13 g/mol
InChI Key: KSMAGQUYOIHWFS-SSDOTTSWSA-N
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Patent
US08101779B2

Procedure details

A mixture of 25 (25 g, 106.8 mmol), trimethyloxonium tetrafluoroborate (16.6 g, 110 mmol) and CH2Cl2 (600 mL) was stirred for 36 hours, during which the coarse suspension changed to a clear, colorless solution. Cooling of this solution of 0° C. was followed by a dropwise addition of ethylene diamine (7.00 g, 1.1 equiv) over 10 minutes. The resulting solution was warmed to room temperature, diluted with absolute ethanol (200 mL) and then evaporated to dryness. The pasty white residue was partitioned between 5% aqueous K2CO3 (200 mL) and CH2Cl2 (500 mL). The organic layer was dried (Na2SO4) and evaporated under reduced pressure. Recrystallization of the residue from boiling hexanes (500 mL) afforded pure 3 as white needles that were removed by filtration and dried in air (23.52 g, 85%). 1H NMR (300 MHz, d6-DMSO) δ ppm 7.46-7.44 (m, 2H, Ar), 7.14 (t, J=7.8 Hz, 1H, Ar), 6.45 (s, 1H, NH), 4.79 (q, J=6.6 Hz, 1H), 3.43-3.37 (s, br, 4H), 1.47 (d, J=6.6 Hz, 3H). 13C NMR (75 MHz, d6-DMSO) δ ppm 166.3, 150.0, 130.0, 129.6, 129.5, 129.2, 126.6, 77.3, 50.4 (very broad), 19.2; mp=129-130° C. (hexanes); [α]23D=−80.2° (c 1.0, EtOH) (lit.4 [α]20D=−76.4° (c 1.0, EtOH).
Name
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
[Compound]
Name
coarse suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:13]=[CH:12][CH:11]=[C:10]([Cl:14])[C:3]=1[O:4][CH:5]([CH3:9])[C:6]([NH2:8])=O.F[B-](F)(F)F.C[O+](C)C.C(Cl)Cl.[CH2:27](N)[CH2:28][NH2:29]>C(O)C>[Cl:1][C:2]1[CH:13]=[CH:12][CH:11]=[C:10]([Cl:14])[C:3]=1[O:4][CH:5]([C:6]1[NH:29][CH2:28][CH2:27][N:8]=1)[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=C(OC(C(=O)N)C)C(=CC=C1)Cl
Name
Quantity
16.6 g
Type
reactant
Smiles
F[B-](F)(F)F.C[O+](C)C
Name
Quantity
600 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
coarse suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
7 g
Type
reactant
Smiles
C(CN)N
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The pasty white residue was partitioned between 5% aqueous K2CO3 (200 mL) and CH2Cl2 (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OC(C)C=2NCCN2)C(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08101779B2

Procedure details

A mixture of 25 (25 g, 106.8 mmol), trimethyloxonium tetrafluoroborate (16.6 g, 110 mmol) and CH2Cl2 (600 mL) was stirred for 36 hours, during which the coarse suspension changed to a clear, colorless solution. Cooling of this solution of 0° C. was followed by a dropwise addition of ethylene diamine (7.00 g, 1.1 equiv) over 10 minutes. The resulting solution was warmed to room temperature, diluted with absolute ethanol (200 mL) and then evaporated to dryness. The pasty white residue was partitioned between 5% aqueous K2CO3 (200 mL) and CH2Cl2 (500 mL). The organic layer was dried (Na2SO4) and evaporated under reduced pressure. Recrystallization of the residue from boiling hexanes (500 mL) afforded pure 3 as white needles that were removed by filtration and dried in air (23.52 g, 85%). 1H NMR (300 MHz, d6-DMSO) δ ppm 7.46-7.44 (m, 2H, Ar), 7.14 (t, J=7.8 Hz, 1H, Ar), 6.45 (s, 1H, NH), 4.79 (q, J=6.6 Hz, 1H), 3.43-3.37 (s, br, 4H), 1.47 (d, J=6.6 Hz, 3H). 13C NMR (75 MHz, d6-DMSO) δ ppm 166.3, 150.0, 130.0, 129.6, 129.5, 129.2, 126.6, 77.3, 50.4 (very broad), 19.2; mp=129-130° C. (hexanes); [α]23D=−80.2° (c 1.0, EtOH) (lit.4 [α]20D=−76.4° (c 1.0, EtOH).
Name
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
[Compound]
Name
coarse suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:13]=[CH:12][CH:11]=[C:10]([Cl:14])[C:3]=1[O:4][CH:5]([CH3:9])[C:6]([NH2:8])=O.F[B-](F)(F)F.C[O+](C)C.C(Cl)Cl.[CH2:27](N)[CH2:28][NH2:29]>C(O)C>[Cl:1][C:2]1[CH:13]=[CH:12][CH:11]=[C:10]([Cl:14])[C:3]=1[O:4][CH:5]([C:6]1[NH:29][CH2:28][CH2:27][N:8]=1)[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=C(OC(C(=O)N)C)C(=CC=C1)Cl
Name
Quantity
16.6 g
Type
reactant
Smiles
F[B-](F)(F)F.C[O+](C)C
Name
Quantity
600 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
coarse suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
7 g
Type
reactant
Smiles
C(CN)N
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The pasty white residue was partitioned between 5% aqueous K2CO3 (200 mL) and CH2Cl2 (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OC(C)C=2NCCN2)C(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08101779B2

Procedure details

A mixture of 25 (25 g, 106.8 mmol), trimethyloxonium tetrafluoroborate (16.6 g, 110 mmol) and CH2Cl2 (600 mL) was stirred for 36 hours, during which the coarse suspension changed to a clear, colorless solution. Cooling of this solution of 0° C. was followed by a dropwise addition of ethylene diamine (7.00 g, 1.1 equiv) over 10 minutes. The resulting solution was warmed to room temperature, diluted with absolute ethanol (200 mL) and then evaporated to dryness. The pasty white residue was partitioned between 5% aqueous K2CO3 (200 mL) and CH2Cl2 (500 mL). The organic layer was dried (Na2SO4) and evaporated under reduced pressure. Recrystallization of the residue from boiling hexanes (500 mL) afforded pure 3 as white needles that were removed by filtration and dried in air (23.52 g, 85%). 1H NMR (300 MHz, d6-DMSO) δ ppm 7.46-7.44 (m, 2H, Ar), 7.14 (t, J=7.8 Hz, 1H, Ar), 6.45 (s, 1H, NH), 4.79 (q, J=6.6 Hz, 1H), 3.43-3.37 (s, br, 4H), 1.47 (d, J=6.6 Hz, 3H). 13C NMR (75 MHz, d6-DMSO) δ ppm 166.3, 150.0, 130.0, 129.6, 129.5, 129.2, 126.6, 77.3, 50.4 (very broad), 19.2; mp=129-130° C. (hexanes); [α]23D=−80.2° (c 1.0, EtOH) (lit.4 [α]20D=−76.4° (c 1.0, EtOH).
Name
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
[Compound]
Name
coarse suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:13]=[CH:12][CH:11]=[C:10]([Cl:14])[C:3]=1[O:4][CH:5]([CH3:9])[C:6]([NH2:8])=O.F[B-](F)(F)F.C[O+](C)C.C(Cl)Cl.[CH2:27](N)[CH2:28][NH2:29]>C(O)C>[Cl:1][C:2]1[CH:13]=[CH:12][CH:11]=[C:10]([Cl:14])[C:3]=1[O:4][CH:5]([C:6]1[NH:29][CH2:28][CH2:27][N:8]=1)[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=C(OC(C(=O)N)C)C(=CC=C1)Cl
Name
Quantity
16.6 g
Type
reactant
Smiles
F[B-](F)(F)F.C[O+](C)C
Name
Quantity
600 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
coarse suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
7 g
Type
reactant
Smiles
C(CN)N
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The pasty white residue was partitioned between 5% aqueous K2CO3 (200 mL) and CH2Cl2 (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OC(C)C=2NCCN2)C(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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